molecular formula C12H13ClN4O2S B12940869 6-Chloro-2-cyano-N,N-diethyl-1H-benzimidazole-1-sulfonamide CAS No. 88422-33-7

6-Chloro-2-cyano-N,N-diethyl-1H-benzimidazole-1-sulfonamide

Cat. No.: B12940869
CAS No.: 88422-33-7
M. Wt: 312.78 g/mol
InChI Key: BJFYNKYVLHXCGC-UHFFFAOYSA-N
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Description

6-Chloro-2-cyano-N,N-diethyl-1H-benzo[d]imidazole-1-sulfonamide is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-cyano-N,N-diethyl-1H-benzo[d]imidazole-1-sulfonamide typically involves multiple steps, starting with the preparation of the imidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-cyano-N,N-diethyl-1H-benzo[d]imidazole-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the cyano group or other functional groups present in the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, tert-butylhydroperoxide for oxidation, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted imidazole derivatives.

Scientific Research Applications

6-Chloro-2-cyano-N,N-diethyl-1H-benzo[d]imidazole-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyano-N,N-diethyl-1H-benzo[d]imidazole-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound of the imidazole family, known for its broad range of chemical and biological properties.

    Benzimidazole: A derivative of imidazole with additional benzene ring, used in various pharmaceutical applications.

    Sulfonamides: A class of compounds containing the sulfonamide group, widely used as antibiotics.

Uniqueness

6-Chloro-2-cyano-N,N-diethyl-1H-benzo[d]imidazole-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields .

Biological Activity

6-Chloro-2-cyano-N,N-diethyl-1H-benzimidazole-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological effects.

  • CAS Number : 88422-33-7
  • Molecular Formula : C12H13ClN4O2S
  • Molecular Structure : The compound features a benzimidazole core with a chloro and cyano substituent, contributing to its biological activity.

Antimicrobial Activity

Research indicates that various benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effective inhibition against a range of pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays are essential in evaluating these effects. A notable finding includes:

CompoundMIC (μg/mL)MBC (μg/mL)
6-Chloro-2-cyano-N,N-diethyl-benzimidazole0.25 - 0.50.5 - 1

The compound has demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound's structural features may enhance its ability to inhibit cancer cell proliferation. In vitro studies have revealed:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (breast cancer)15.63Induction of apoptosis via p53 pathway
A549 (lung cancer)12.0Cell cycle arrest at G2/M phase

These findings indicate that this compound can induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways .

Antiviral Activity

Recent studies have also explored the antiviral potential of sulfonamide derivatives, including this compound. It has shown activity against various viruses, with specific IC50 values reported:

Virus TypeIC50 (μM)Selectivity Index
H9N2 Influenza Virus22.0 ± 2.640.3
EMCV18.3 ± 2.019.6

The antiviral mechanism appears to involve inhibition of viral replication and interference with viral protein synthesis .

Study on Anticancer Efficacy

A detailed investigation into the anticancer effects of benzimidazole derivatives highlighted the role of structural modifications in enhancing biological activity. In particular, the introduction of electron-withdrawing groups significantly improved cytotoxicity against MCF-7 cells, suggesting that further optimization of the chemical structure could lead to more potent anticancer agents .

Antimicrobial Resistance Study

In a study assessing resistance patterns among bacterial strains, the compound was evaluated for its effectiveness in overcoming resistance mechanisms. Results indicated that it retained activity against resistant strains, making it a candidate for further development in combating antibiotic resistance .

Properties

CAS No.

88422-33-7

Molecular Formula

C12H13ClN4O2S

Molecular Weight

312.78 g/mol

IUPAC Name

6-chloro-2-cyano-N,N-diethylbenzimidazole-1-sulfonamide

InChI

InChI=1S/C12H13ClN4O2S/c1-3-16(4-2)20(18,19)17-11-7-9(13)5-6-10(11)15-12(17)8-14/h5-7H,3-4H2,1-2H3

InChI Key

BJFYNKYVLHXCGC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)N1C2=C(C=CC(=C2)Cl)N=C1C#N

Origin of Product

United States

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